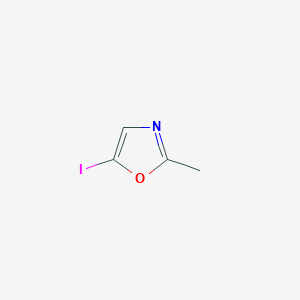

5-Iodo-2-methyl-1,3-oxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-2-methyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4INO/c1-3-6-2-4(5)7-3/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNIOLBHIZFIHEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(O1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2287275-07-2 | |

| Record name | 5-iodo-2-methyl-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization of Oxazole Heterocycles in Modern Chemical Research

Oxazole (B20620) derivatives, which are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom, are of paramount importance in contemporary chemical and pharmaceutical research. journalajst.comirjmets.comtandfonline.com The oxazole nucleus is a key structural motif found in a wide array of biologically active natural products and synthetic compounds. tandfonline.com Its prevalence stems from its unique electronic properties and its ability to engage in various non-covalent interactions, such as hydrogen bonds and van der Waals forces, with biological targets like enzymes and receptors. tandfonline.comsemanticscholar.org

This has led to the incorporation of the oxazole scaffold into numerous clinically used drugs. tandfonline.com For instance, the oxazole ring is a core component of pharmaceuticals with diverse therapeutic applications, demonstrating its versatility as a pharmacophore. semanticscholar.org The structural rigidity and electronic characteristics of the oxazole ring allow it to serve as a stable scaffold upon which various functional groups can be appended, enabling the fine-tuning of pharmacological profiles. irjmets.com Consequently, the synthesis and functionalization of oxazoles remain an active area of investigation, with researchers continuously developing new methods to access these valuable heterocyclic systems. irjmets.comijpsonline.com The applications of oxazole derivatives extend beyond medicine into fields such as agrochemicals, materials science, and catalysis, where they are used as pesticides, fluorescent materials, and ligands for metal catalysts, respectively. irjmets.com

Strategic Importance of Halogenated Five Membered Heterocycles

The introduction of halogen atoms into heterocyclic frameworks is a well-established and powerful strategy in modern organic synthesis and medicinal chemistry. researchgate.netsigmaaldrich.com Halogenated heterocycles are not only valuable intermediates for further chemical transformations but also frequently exhibit enhanced biological properties compared to their non-halogenated counterparts. researchgate.netresearchgate.net The incorporation of a halogen, such as iodine, can significantly modulate a molecule's physicochemical properties, including its lipophilicity, which can improve membrane permeability and facilitate passage across biological barriers. researchgate.net

Furthermore, halogens can act as bioisosteres for other functional groups and can participate in halogen bonding, a specific type of non-covalent interaction that can enhance the binding affinity of a drug candidate to its biological target. acs.org From a synthetic standpoint, the carbon-halogen bond, particularly the carbon-iodine bond, is a key functional group for a multitude of cross-coupling reactions. sigmaaldrich.com This reactivity makes halogenated heterocycles, including iodo-oxazoles, highly versatile building blocks. They serve as electrophilic partners in powerful carbon-carbon and carbon-heteroatom bond-forming reactions such as the Suzuki-Miyaura, Stille, Heck, Sonogashira, and Negishi couplings. nih.govwikipedia.orgwikipedia.orgresearchgate.netorganic-chemistry.org This strategic placement of a halogen atom provides a reactive handle for the regioselective elaboration of the heterocyclic core, enabling the construction of complex molecules from simpler, readily available precursors. nih.gov

5 Iodo 2 Methyl 1,3 Oxazole As a Pivotal Intermediate for Synthetic Elaborations

Regioselective Iodination Strategies of Oxazole Ring Systems

One of the most direct approaches to 5-iodooxazoles involves the introduction of an iodine atom at the C-5 position of a pre-existing oxazole ring. This can be achieved through direct electrophilic iodination of activated oxazole derivatives or via oxidative cyclization reactions where an iodine source is incorporated.

Direct C-5 Iodination Protocols on Oxazole Derivatives

The direct and regioselective iodination at the C-5 position of the oxazole ring is a powerful strategy for synthesizing 5-iodooxazoles. This approach typically relies on the generation of a nucleophilic center at the C-5 carbon, which then reacts with an electrophilic iodine source.

A prominent method involves the deprotonation of an oxazole at the C-5 position using a strong base, followed by quenching the resulting anion with molecular iodine (I₂). The success of this strategy often hinges on the presence of an activating group at the C-2 position that facilitates regioselective deprotonation. For instance, 2-(phenylsulfonyl)-1,3-oxazole has been demonstrated to be an excellent substrate for this transformation. Deprotonation with a strong base like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C) selectively generates a C-5 carbanion. mdpi.com This intermediate readily reacts with electrophiles, and the introduction of iodine at this position provides 5-iodo-2-(phenylsulfonyl)-1,3-oxazole. mdpi.com The phenylsulfonyl group can subsequently be displaced by various nucleophiles, offering a versatile route to a wide array of 2,5-disubstituted oxazoles. mdpi.comnih.gov

Similarly, other 2-substituted oxazoles can undergo C-5 lithiation and subsequent iodination. The choice of base and reaction conditions is crucial to control the regioselectivity, as deprotonation can sometimes occur at the C-2 or C-4 positions depending on the substitution pattern of the oxazole ring. mdpi.com

Table 1: Direct C-5 Iodination of Oxazole Derivatives

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 2-(Phenylsulfonyl)-1,3-oxazole | 1) LDA, THF, -78 °C; 2) I₂ | 5-Iodo-2-(phenylsulfonyl)-1,3-oxazole | High | mdpi.com |

| 2-Phenyl-1,3-oxazole | 1) n-BuLi, THF, -78 °C; 2) I₂ | 5-Iodo-2-phenyl-1,3-oxazole | - | - |

Oxidative Cyclization Reactions Utilizing Iodine Sources

An alternative to post-cyclization iodination is the concurrent formation of the oxazole ring and introduction of the iodo-substituent. These methods often employ oxidative conditions where an iodine species acts as a promoter, catalyst, or reactant.

Hypervalent iodine(III) reagents, such as phenyliodine(III) diacetate (PIDA) and iodosobenzene (B1197198) (PhIO), are powerful oxidants that facilitate the synthesis of oxazoles from various acyclic precursors under mild conditions. wikipedia.orgresearchgate.net These reagents can promote the oxidative cyclization of substrates like N-styrylbenzamides and N-propargyl amides to form the corresponding oxazole rings. organic-chemistry.org

In a particularly relevant approach, the combination of a hypervalent iodine(III) reagent with an iodine source can lead to iodinated heterocyclic products. For example, the reaction of N-allylamides with PIDA and trimethylsilyl (B98337) iodide promotes an intramolecular iodocyclization, yielding 5-iodomethyl-2-oxazoline derivatives. pharmaguideline.com While this provides a C-5 functionalized oxazoline (B21484), which is a close precursor to oxazoles, direct formation of 5-iodooxazoles can also be envisioned.

A photochemical method has been reported for the synthesis of 2,4-diaryl-5-iodooxazoles from O-(β-arylethyl) arylimidates. organic-chemistry.org This reaction uses 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH), a hypervalent iodine reagent, as the iodination agent, proceeding through a radical-mediated pathway under light irradiation. organic-chemistry.org

Table 2: Hypervalent Iodine Reagent-Mediated Oxazole Synthesis

| Precursor | Reagent System | Product Type | Key Feature | Reference(s) |

|---|---|---|---|---|

| N-Styrylbenzamides | PhI(OTf)₂ (in situ) | 2,5-Disubstituted oxazoles | Metal-free oxidative C-O bond formation | organic-chemistry.org |

| N-Propargyl amides | Iodine(III) reagents | Functionalized oxazoles | Oxidative cycloisomerization | - |

| O-(β-arylethyl) arylimidates | DIH, light | 2,4-Diaryl-5-iodooxazoles | Photochemical radical cyclization | organic-chemistry.org |

Molecular iodine (I₂) has emerged as an inexpensive, low-toxicity, and efficient catalyst for various organic transformations, including the synthesis of oxazoles. wikipedia.org Several methods utilize I₂ to catalyze the tandem oxidative cyclization of starting materials to form the oxazole core.

One such protocol involves the iodine-catalyzed reaction between aromatic aldehydes and α-amino ketones. semanticscholar.org This metal-free approach demonstrates excellent functional group compatibility and provides 2,5-disubstituted oxazoles in good yields. semanticscholar.org Another efficient method is the iodine-promoted oxidative domino cyclization of methyl azaarenes with α-amino ketones, which furnishes azaarene-functionalized oxazoles. organic-chemistry.orgresearchgate.net

While these methods typically yield non-iodinated oxazoles, they are significant as they utilize an iodine source (I₂) catalytically to construct the heterocyclic ring through an oxidative process. synarchive.com The mechanism often involves iodine-mediated oxidation steps. For instance, a proposed pathway for the synthesis of 2,5-disubstituted oxazoles from arylacetylenes and α-amino acids involves an I₂/Cu(NO₃)₂·3H₂O-assisted generation of an α-iodo acetophenone (B1666503) intermediate, which then undergoes further transformations including cyclization to form the oxazole. pharmaguideline.com

Table 3: Molecular Iodine-Catalyzed Oxazole Synthesis

| Reactants | Catalyst/Promoter | Product Type | Yield | Reference(s) |

|---|---|---|---|---|

| Aromatic Aldehydes + α-Amino Ketones | I₂ (catalyst), TBHP (oxidant) | 2,5-Disubstituted oxazoles | up to 79% | semanticscholar.org |

| Methyl Azaarenes + α-Amino Ketones | I₂ (promoter) | 2-Azaaryl-5-aryl oxazoles | Excellent | organic-chemistry.orgresearchgate.net |

| Aryl Methyl Ketones + α-Amino Acids | I₂ (catalyst), Oxone (oxidant) | 2-Alkyl-5-aryl oxazoles | up to 80% | synarchive.com |

Precursor-Directed Construction of 5-Iodo-1,3-oxazole Architectures

This strategy involves the synthesis of the 5-iodooxazole (B2690904) ring from precursors that already contain the iodine atom or where iodine is incorporated as part of the key ring-forming step. This "precursor-directed" approach offers excellent control over the position of the iodine substituent.

Ring-Closing Reactions Incorporating Iodine Functionality

Classic oxazole syntheses, such as the Robinson-Gabriel synthesis, can be adapted to produce 5-iodooxazoles by using appropriately substituted starting materials. The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone. researchgate.netwikipedia.org If the starting ketone is an α-iodo-α'-acylamino ketone, cyclization would directly yield a 5-iodooxazole.

Similarly, the reaction of α-haloketones with primary amides is a fundamental method for preparing oxazoles. semanticscholar.org The use of an α,α-dihaloketone or an α-iodo-ketone in this reaction can serve as a direct entry into halogenated oxazoles. For example, a base-promoted reaction of enamides with a bromine source can yield β,β-dibrominated enamides, which then cyclize in the presence of a copper(I) catalyst to form 5-bromooxazoles. pharmaguideline.com A similar strategy starting with iodinated precursors would be expected to yield 5-iodooxazoles.

The Van Leusen oxazole synthesis, which typically reacts aldehydes with tosylmethyl isocyanide (TosMIC) to form 5-substituted oxazoles, is another versatile method. mdpi.com Employing an α-iodoaldehyde as the starting material could potentially lead to the formation of a 4-iodooxazole (B3223780) due to the established mechanism. However, modifications or alternative cyclization pathways starting from iodinated building blocks remain a viable strategy for accessing iodooxazole isomers.

An in-depth exploration of the chemical synthesis of this compound reveals a variety of sophisticated and evolving methodologies. The strategic introduction of an iodine atom at the C-5 position of the oxazole ring is a key objective for chemists, as this functional group serves as a versatile handle for further molecular elaboration, particularly through cross-coupling reactions. This article focuses exclusively on the synthetic pathways to this compound and its analogs, detailing cycloisomerization and condensation reactions, organometallic strategies, and emerging sustainable approaches.

1 Sophisticated Synthetic Methodologies for this compound and Analogous 5-Iodooxazole Scaffolds

The construction of the iodinated oxazole core can be achieved through several elegant strategies that either build the ring with the iodine atom in place or introduce it onto a pre-formed oxazole.

1 Cycloisomerization of N-Propargylamides for Iodooxazole Formation

The cycloisomerization of N-propargylamides has emerged as a powerful method for constructing the oxazole ring. nih.gov This transformation can be catalyzed by various transition metals or even mediated by iodine itself. In reactions aiming for iodooxazoles, iodine(III) species can serve a dual role: activating the carbon-carbon triple bond of the propargyl group to facilitate the 5-exo-dig cyclization and acting as a source of electrophilic iodine for incorporation into the heterocyclic ring. researchgate.net

For instance, hypervalent iodine reagents like (diacetoxyiodo)benzene, in combination with an iodine source such as lithium iodide or trimethylsilyl iodide, can promote the intramolecular iodocyclization of N-propargylamides. nsf.gov This process leads to the formation of (E)-5-iodomethylene-2-oxazoline intermediates, which can be subsequently aromatized to the corresponding 5-iodooxazole. nsf.gov Lewis acids such as Zn(OTf)₂ have also been shown to catalyze the tandem cycloisomerization of N-propargylamides. mdpi.com While often used for other functionalizations, the principles of this catalytic cyclization provide a foundation for developing protocols that incorporate an iodination step. mdpi.com Similarly, palladium-catalyzed cycloisomerization reactions represent a versatile platform for creating substituted oxazoles, and the strategic choice of reagents and reaction partners can direct the synthesis towards iodinated products. sci-hub.se

2 Condensation Reactions Involving α-Haloketones Towards Iodinated Oxazoles

Classic methods for oxazole synthesis, such as the Robinson-Gabriel synthesis, often rely on the condensation and subsequent cyclodehydration of an α-acylamino ketone. A related and historically significant approach involves the reaction of amides with α-haloketones. slideshare.net The reactivity of α-haloketones is heightened by the inductive effect of the carbonyl group, which polarizes the carbon-halogen bond and makes the α-carbon susceptible to nucleophilic attack. nih.gov

In the context of synthesizing 5-iodooxazoles, this strategy would typically involve the condensation of an appropriate amide with an α-haloketone that already contains the necessary iodine substituent or a precursor to it. For example, reacting acetamide (B32628) with a suitably substituted α-halo-α'-iodo ketone could theoretically lead to the desired 2-methyl-5-iodooxazole framework. However, the synthesis of the required α-haloketone precursors can be complex, and controlling regioselectivity can be a challenge compared to more modern organometallic methods. nih.govresearchgate.net

2 Organometallic Approaches for Selective Iodination

Organometallic chemistry provides powerful and highly regioselective tools for the functionalization of heterocyclic rings. These methods are particularly effective for the C-5 iodination of oxazoles.

1 Lithiation-Directed C-5 Iodination of Oxazoles

One of the most efficient and widely used strategies for synthesizing 5-iodooxazoles is the direct metalation of the oxazole ring followed by quenching with an electrophilic iodine source. nih.gov The C-5 proton of the 1,3-oxazole ring is the most acidic, allowing for regioselective deprotonation. researchgate.net

This process typically involves treating a 2-substituted oxazole, such as 2-methyl-1,3-oxazole or a more complex derivative, with a strong organolithium base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). researchgate.netuit.no This generates a highly reactive 5-lithiooxazole intermediate. The subsequent addition of molecular iodine (I₂) to the reaction mixture results in a clean and efficient electrophilic quench, yielding the 5-iodooxazole product with high regioselectivity. researchgate.netuit.no The utility of this method has been demonstrated in the preparation of various 2,5-disubstituted oxazoles, where the introduction of iodine at C-5 provides a crucial building block for subsequent cross-coupling reactions. nih.gov

2 Halogen Dance Rearrangements for Iodooxazole Isomerization

The "halogen dance" is a fascinating and synthetically relevant rearrangement reaction where a halogen atom migrates from one position to another on an aromatic ring, mediated by a strong base. thieme-connect.com This phenomenon has been studied specifically for iodooxazoles. researchgate.net Research by Stambuli and coworkers demonstrated that treating a 5-iodooxazole with lithium diisopropylamide (LDA) at -78 °C does not result in simple deprotonation but can induce a rearrangement to the thermodynamically more stable 4-iodooxazole. researchgate.netthieme-connect.com

The reaction is mechanistically complex and competes with a reductive dehalogenation pathway. researchgate.net The choice of base is critical to the outcome of the reaction, as shown in the table below.

| Entry | Base | Equivalents | Solvent | Temperature (°C) | Products (Yield %) |

| 1 | LDA | 1.5 | THF | -78 | 4-iodooxazole (35%), reduced oxazole (31%) |

| 2 | KHMDS | 1.5 | THF | -78 | No Reaction |

| 3 | NaHMDS | 1.5 | THF | -78 | No Reaction |

| 7 | KDA | 1.5 | THF | -78 | 5-iodooxazole (46%), reduced oxazole (54%) |

| 8 | n-BuLi | 1.0 | THF | -78 | reduced oxazole (98%) |

| This table is adapted from findings reported by Proust et al. researchgate.net |

These findings highlight that while the halogen dance is a powerful tool for creating iodooxazole isomers that may be difficult to access directly, careful optimization is required to favor the desired isomerization over competing side reactions like reduction. researchgate.net This rearrangement is particularly notable in the synthesis of natural products like breitfussin A, the only known naturally occurring iodooxazole. iastate.edu

Mechanistic Elucidation and Computational Chemistry in 5 Iodo 2 Methyl 1,3 Oxazole Chemistry

Detailed Reaction Mechanism Studies for Iodination and Oxazole (B20620) Formation

The synthesis of 5-Iodo-2-methyl-1,3-oxazole involves two key stages: the formation of the 2-methyl-1,3-oxazole core and the subsequent regioselective iodination at the C5 position.

Oxazole Formation Mechanisms: Several classical methods can be employed to construct the oxazole ring. The Robinson-Gabriel synthesis, for instance, involves the cyclization and dehydration of an N-acyl-α-amino ketone precursor in the presence of an acid catalyst like sulfuric acid. Another prominent method is the van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent that reacts with an aldehyde. nih.gov In the context of 2-methyl-1,3-oxazole, this would involve the reaction of acetaldehyde (B116499) with TosMIC. The mechanism proceeds through the formation of an oxazoline (B21484) intermediate, which then eliminates the tosyl group to yield the aromatic oxazole ring. ijpsonline.com

More contemporary, metal-free approaches have also been developed. One such method involves a [2+2+1] annulation of alkynes, nitriles, and an oxygen atom, mediated by a hypervalent iodine reagent like PhIO with an acid such as trifluoromethanesulfonic acid (TfOH). acs.org This process allows for the regioselective assembly of highly substituted oxazoles. acs.org

Iodination Mechanism: Direct electrophilic iodination of the 2-methyl-1,3-oxazole ring is often challenging and can lead to a mixture of products. Therefore, regioselective iodination at the C5 position is typically achieved through a metalation-iodination sequence. This process involves the deprotonation of the most acidic proton on the oxazole ring using a strong base, followed by quenching the resulting organometallic intermediate with an iodine source.

The C5 proton of a 2-substituted oxazole is generally the most acidic, making it the primary site for deprotonation. The mechanism involves the following steps:

Deprotonation: A strong base, such as lithium diisopropylamide (LDA) or a TMP (2,2,6,6-tetramethylpiperidide) base like TMPMgCl·LiCl, abstracts the proton at the C5 position, forming a C5-lithiated or C5-magnesiated oxazole species. researchgate.netnih.gov

Electrophilic Quench: The resulting organometallic intermediate, which is a potent nucleophile, attacks an electrophilic iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane. researchgate.net This step forms the C-I bond at the C5 position, yielding this compound.

The choice of base and reaction conditions is critical for achieving high regioselectivity, as competitive deprotonation at the C4 position or even the C2-methyl group can occur. researchgate.net

Mechanistic Pathways of Cross-Coupling Reactions Involving this compound

The C5-iodo substituent serves as a versatile handle for introducing molecular complexity through various transition-metal-catalyzed cross-coupling reactions. The general mechanistic cycle for these reactions, particularly those catalyzed by palladium, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki-Miyaura Coupling: This reaction couples the iodo-oxazole with an organoboron reagent.

Oxidative Addition: A low-valent palladium(0) catalyst inserts into the C-I bond of this compound, forming a square planar palladium(II) complex.

Transmetalation: In the presence of a base, the organic group from the boronic acid (or ester) is transferred to the palladium(II) center, displacing the iodide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the C-C coupled product.

Stille Coupling: This reaction utilizes an organostannane reagent. The mechanism is similar to the Suzuki coupling, with the key difference being the transmetalation step, where the organic group is transferred from the tin reagent to the palladium center.

Sonogashira Coupling: This reaction forms a C-C bond between the iodo-oxazole and a terminal alkyne, typically using a dual catalyst system of palladium and copper.

Oxidative Addition: Pd(0) adds to the this compound.

Copper-Alkyne Interaction: Concurrently, the copper(I) catalyst activates the terminal alkyne, forming a copper(I) acetylide.

Transmetalation: The acetylide group is transferred from the copper to the palladium(II) complex.

Reductive Elimination: The coupled product is eliminated, regenerating the Pd(0) catalyst.

The table below summarizes the key components for these cross-coupling reactions.

| Reaction Name | Catalyst System (Typical) | Coupling Partner | Bond Formed |

| Suzuki-Miyaura | Pd(0) complex (e.g., Pd(PPh₃)₄), Base | Organoboron compound (e.g., R-B(OH)₂) | C(sp²)-C(sp²) or C(sp²)-C(sp³) |

| Stille | Pd(0) complex | Organostannane (e.g., R-SnBu₃) | C(sp²)-C(sp²) |

| Sonogashira | Pd(0) complex, Cu(I) salt (e.g., CuI) | Terminal Alkyne (R-C≡CH) | C(sp²)-C(sp) |

| Heck | Pd(0) complex, Base | Alkene | C(sp²)-C(sp²) |

| Buchwald-Hartwig | Pd(0) complex, Base | Amine or Alcohol | C(sp²)-N or C(sp²)-O |

This table provides a general overview of common cross-coupling reactions.

Theoretical and DFT-Based Investigations of Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into the electronic structure and reactivity of molecules like this compound. irjweb.com These studies help rationalize experimental observations and predict chemical behavior.

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity.

HOMO: Represents the ability of a molecule to donate electrons. For oxazole derivatives, the HOMO is typically distributed over the electron-rich ring system.

LUMO: Represents the ability to accept electrons. The LUMO is often associated with the π* orbitals of the ring and can be influenced by substituents.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of chemical reactivity. A smaller energy gap generally implies higher reactivity. irjweb.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on a molecule. For an oxazole ring, the nitrogen atom is typically the most electron-rich (negative potential) region, while the C-H protons are regions of positive potential. The iodine atom in this compound would create a region of positive potential on the carbon atom it is bonded to (the "σ-hole"), making it the electrophilic site for the oxidative addition step in cross-coupling reactions.

Reaction Pathway Modeling: DFT can be used to model the entire catalytic cycle of cross-coupling reactions. By calculating the energies of intermediates and transition states, researchers can determine the rate-determining step and understand how different ligands on the metal catalyst influence reaction efficiency. For instance, such calculations can elucidate the energetics of the oxidative addition of the C-I bond to a palladium catalyst, confirming it as a favorable process.

| Computational Parameter | Significance for this compound |

| HOMO Energy | Indicates nucleophilicity and electron-donating ability of the ring. |

| LUMO Energy | Indicates electrophilicity; the C-I bond is a key site. |

| HOMO-LUMO Gap (ΔE) | Correlates with overall molecular reactivity. irjweb.com |

| Mulliken Charges | Quantifies the partial charges on each atom, highlighting electrophilic and nucleophilic sites. |

| MEP Map | Visualizes charge distribution, identifying sites for electrophilic or nucleophilic attack. |

This table outlines key DFT parameters and their relevance.

Stereochemical Considerations and Regioselectivity Control in this compound Transformations

Regioselectivity Control in Synthesis: As discussed in section 4.1, achieving the 5-iodo substitution pattern with high fidelity is a primary challenge. The regioselectivity of the initial metalation step is paramount. Research has shown that the outcome of deprotonation on the oxazole ring is highly dependent on the base, solvent, and temperature.

Kinetic vs. Thermodynamic Control: At low temperatures (e.g., -78 °C), deprotonation is under kinetic control, and the most acidic proton (typically C5) is removed. However, at higher temperatures, equilibration can occur, potentially leading to mixtures of isomers. researchgate.net For example, lithiation of some oxazoles can lead to an equilibrium between the 2-lithiooxazole and its acyclic tautomer, and the choice of a polar aprotic solvent can influence this equilibrium. orgsyn.org

Directed Metalation Groups: While not intrinsically present in 2-methyl-1,3-oxazole, in other systems, a directing group can be used to force metalation at a specific position.

Choice of Base: The use of bulky, non-nucleophilic bases like TMP-based reagents (e.g., TMPMgCl·LiCl, TMPZnCl·LiCl) has proven effective for the clean and regioselective metalation of oxazoles at specific positions, leading to highly functionalized products. nih.govacs.org

Stereochemical Considerations in Transformations: Once this compound is formed, its subsequent reactions are largely dictated by the position of the iodine.

Cross-Coupling: These reactions proceed with retention of configuration if the coupling partner has a defined stereocenter that is not part of the reacting bond. The oxazole itself is achiral and planar.

Asymmetric Catalysis: If a new chiral center is formed during a transformation (e.g., in a Heck reaction with a prochiral alkene), the stereochemical outcome can be controlled by using a chiral catalyst. The ligand environment around the palladium (or other metal) center dictates the facial selectivity of the reaction, leading to an enantiomeric excess of one stereoisomer.

The inherent reactivity of the C-I bond at the C5 position ensures that transformations like cross-coupling occur with high regioselectivity at that site, making this compound a reliable and predictable building block in multistep synthesis. researchgate.net

Strategic Utility of 5 Iodo 2 Methyl 1,3 Oxazole As a Synthetic Building Block

Integration into Total Synthesis of Complex Natural Products

The oxazole (B20620) core is a recurring feature in numerous marine-derived natural products that exhibit potent biological activities. The synthesis of these complex molecules often relies on the strategic incorporation of pre-functionalized oxazole building blocks, with iodo-oxazoles being particularly valuable due to their ability to participate in a range of carbon-carbon bond-forming reactions. While the direct use of 5-iodo-2-methyl-1,3-oxazole is not always explicitly detailed in every synthesis, its utility can be inferred from the common strategies employed for the synthesis of related structures. The C5-iodo substituent allows for the late-stage introduction of complex fragments, a crucial tactic in convergent synthetic approaches.

For instance, the synthesis of rhizopodin, a potent actin stabilizer, has been achieved through strategies that involve the formation of the oxazole ring at a late stage. nih.govmdpi.commdpi.comchemicalbook.com Similarly, the total synthesis of the antiviral marine natural product (-)-hennoxazole A has been accomplished through various convergent approaches where a bis-oxazole core is a key intermediate. nih.govorganic-chemistry.orgnsf.govacs.org The construction of such bis-oxazole systems can be envisioned through the iterative coupling of iodo-oxazole precursors.

The table below summarizes key cross-coupling reactions that are instrumental in the synthesis of complex natural products containing oxazole moieties, and for which this compound is an ideal substrate.

| Natural Product Family | Key Synthetic Strategy Involving Oxazole Moiety | Potential Role of this compound |

| Hennoxazoles | Convergent synthesis involving the coupling of a bis-oxazole fragment with a side chain. nih.govorganic-chemistry.orgnsf.govacs.org | Precursor for the iterative synthesis of the bis-oxazole core via cross-coupling reactions. |

| Phorboxazoles | Assembly of oxazole-containing fragments via biomimetically inspired de novo oxazole formation or Stille coupling. mdpi.commdpi.comkuleuven.be | A key building block for introducing substituents at the C5 position through Stille or Suzuki coupling. |

| Diazonamides | Palladium-catalyzed couplings to form a 2,3-disubstituted indole (B1671886) core bearing an oxazole fragment. nih.govnih.govcore.ac.uksciforum.net | The iodo-substituent allows for facile palladium-catalyzed coupling to the indole core. |

| Rhizopodin | Late-stage oxazole ring formation and cross-coupling reactions to assemble the macrocyclic structure. nih.govmdpi.commdpi.comchemicalbook.com | Can be used to introduce the oxazole moiety and subsequently functionalize it at the C5 position. |

| Telomestatin | Construction of a macrocycle containing multiple oxazole and a thiazoline (B8809763) ring. | A building block for the synthesis of poly-oxazole chains through iterative cross-coupling. |

| Ulapualides | Synthesis of a tris-oxazole macrolide. | A key component for the construction of the tris-oxazole unit via sequential coupling reactions. |

Scaffold for the Development of Novel Heterocyclic Systems

The reactivity of the carbon-iodine bond in this compound makes it an excellent scaffold for the construction of more complex and novel heterocyclic systems. Through transition metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Heck couplings, a wide variety of substituents can be introduced at the C5 position of the oxazole ring. This versatility allows for the synthesis of a diverse library of oxazole derivatives with tailored electronic and steric properties.

The iterative application of these cross-coupling methodologies enables the synthesis of oligo- and poly-oxazole chains. These extended π-systems are of interest for their potential applications in materials science and as ligands for catalysis. For example, the synthesis of bis-oxazoles and tris-oxazoles has been reported, often employing iodo-oxazoles as key starting materials. nih.gov The ability to control the regiochemistry of these couplings is crucial for the synthesis of well-defined oligomeric structures.

Furthermore, the 2-methyl group of this compound can also be functionalized, for instance, through deprotonation followed by reaction with an electrophile. This dual reactivity at both the C2 and C5 positions provides a powerful platform for the generation of highly substituted and diverse heterocyclic scaffolds. The Van Leusen oxazole synthesis is another important method for creating 5-substituted oxazoles, which can then be further elaborated.

The following table provides examples of transformations where this compound can serve as a versatile scaffold.

| Reaction Type | Reagents and Conditions | Product Type | Significance |

| Suzuki Coupling | Aryl or vinyl boronic acids, Pd catalyst, base | 5-Aryl or 5-vinyl-2-methyl-1,3-oxazoles | Introduction of aromatic and unsaturated moieties, construction of bi- and poly-heterocyclic systems. |

| Stille Coupling | Organostannanes, Pd catalyst | 5-Substituted-2-methyl-1,3-oxazoles | Mild reaction conditions and tolerance of a wide range of functional groups. |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, base | 5-Alkynyl-2-methyl-1,3-oxazoles | Synthesis of conjugated enynes and arylalkynes, precursors for more complex heterocycles. |

| Heck Coupling | Alkenes, Pd catalyst, base | 5-Alkenyl-2-methyl-1,3-oxazoles | Formation of carbon-carbon bonds with alkenes. |

| Iterative Cross-Coupling | Sequential Suzuki or Stille couplings | Bis-, tris-, and poly-oxazoles | Construction of extended conjugated systems with potential applications in materials science. |

Application in the Construction of Functional Organic Materials

The unique electronic and structural features of the oxazole ring make it an attractive component for the design and synthesis of functional organic materials. The ability to readily functionalize this compound through cross-coupling reactions allows for the incorporation of this heterocycle into larger conjugated systems, leading to materials with interesting photophysical and electronic properties.

One area of application is in the development of organic semiconductors. The introduction of oxazole units into conjugated polymers can influence their electronic properties, such as their HOMO and LUMO energy levels, and their charge transport characteristics. Theoretical studies have suggested that oxazole-containing frameworks can be good candidates for n-type organic semiconducting materials. The versatility of this compound as a building block allows for the systematic tuning of these properties through the introduction of various electron-donating or electron-withdrawing groups at the C5 position.

Oxazole derivatives have also been investigated for their potential use in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). In OLEDs, oxazole-containing compounds can function as emitters or host materials. The rigid and planar structure of the oxazole ring can contribute to high fluorescence quantum yields and good thermal stability, which are desirable properties for OLED materials. For DSSCs, oxazole-based dyes can act as sensitizers, absorbing light and injecting electrons into the semiconductor electrode. The ability to modify the structure of the oxazole dye via the iodo-precursor allows for the optimization of its absorption spectrum and energy levels to match the requirements of the solar cell.

Furthermore, the nitrogen and oxygen atoms in the oxazole ring can act as coordination sites for metal ions, making oxazole-containing molecules suitable as ligands in coordination chemistry. The synthesis of metal-organic frameworks (MOFs) and coordination polymers containing oxazole units could lead to materials with applications in catalysis, gas storage, and sensing. The functionalization of this compound with appropriate coordinating groups would provide a route to such materials.

The table below outlines potential applications of this compound in the construction of functional organic materials.

| Material Type | Synthetic Approach | Potential Application | Key Properties |

| Conjugated Polymers | Polymerization of monomers derived from this compound via cross-coupling reactions. | Organic field-effect transistors (OFETs), organic photovoltaics (OPVs). | Tunable electronic properties (HOMO/LUMO levels), good charge transport characteristics. |

| Organic Light-Emitting Diodes (OLEDs) | Synthesis of fluorescent emitters or host materials incorporating the 2-methyl-1,3-oxazole-5-yl moiety. | Displays, solid-state lighting. | High fluorescence quantum yield, thermal stability, color tunability. |

| Dye-Sensitized Solar Cells (DSSCs) | Preparation of organic dyes containing the 2-methyl-1,3-oxazole-5-yl unit as part of the conjugated system. | Solar energy conversion. | Strong light absorption in the visible spectrum, efficient electron injection. |

| Metal-Organic Frameworks (MOFs) | Synthesis of ligands with coordinating groups attached to the 2-methyl-1,3-oxazole-5-yl scaffold. | Catalysis, gas storage, sensing. | Porous structure, high surface area, catalytic activity. |

| Fluorescent Probes | Introduction of fluorogenic groups onto the 2-methyl-1,3-oxazole-5-yl core. | Bioimaging, chemical sensing. | High sensitivity and selectivity, changes in fluorescence upon binding to an analyte. |

Advanced Analytical Characterization Techniques for 5 Iodo 2 Methyl 1,3 Oxazole Derivatives

Spectroscopic Methodologies for Structural Assignment and Purity Assessment

The structural elucidation and purity verification of 5-Iodo-2-methyl-1,3-oxazole derivatives are heavily reliant on several spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy is fundamental for determining the carbon-hydrogen framework of the molecule.

¹H-NMR: For the parent compound, this compound, the spectrum is expected to show distinct signals. The methyl group (CH₃) at the C2 position would typically appear as a singlet in the upfield region, approximately around δ 2.4-2.6 ppm. The single proton on the oxazole (B20620) ring at the C4 position would resonate as a singlet in the aromatic region, generally between δ 7.0-8.0 ppm. The specific chemical shift is influenced by the electronic effects of the adjacent nitrogen and oxygen atoms, as well as the iodine at C5.

¹³C-NMR: The carbon spectrum provides further structural confirmation. The methyl carbon is expected in the upfield region (δ 10-20 ppm). The oxazole ring carbons would have characteristic shifts: C2 (bearing the methyl group) around δ 160-165 ppm, C4 (bearing the proton) around δ 120-130 ppm, and C5 (bearing the iodine atom) would be significantly shifted, often to a lower field than a typical sp² carbon due to the heavy atom effect of iodine, appearing in the range of δ 80-95 ppm.

Infrared (IR) Spectroscopy is used to identify the functional groups and the characteristic vibrations of the oxazole ring. The IR spectrum of an oxazole derivative typically displays several key absorption bands. These include:

C=N stretching vibration around 1610-1650 cm⁻¹.

C=C stretching vibration, often near 1500-1580 cm⁻¹.

Ring "breathing" and stretching vibrations involving the C-O-C linkage, which can be observed between 1050 and 1300 cm⁻¹.

C-H stretching and bending vibrations for the methyl group and the ring proton.

Mass Spectrometry (MS) provides crucial information about the molecular weight and elemental composition of the compound, aiding in the confirmation of its identity and purity. For this compound, high-resolution mass spectrometry (HRMS) would confirm its molecular formula (C₄H₄INO). The fragmentation pattern observed in the mass spectrum can also offer structural clues. The molecular ion peak ([M]⁺) would be prominent, and fragmentation may involve the loss of the iodine atom, the methyl group, or cleavage of the oxazole ring. clockss.org

Below is a table of predicted mass-to-charge ratios (m/z) for various adducts of this compound, which are critical for its identification via mass spectrometry. uni.lu

| Adduct Type | Predicted m/z |

| [M+H]⁺ | 209.94104 |

| [M+Na]⁺ | 231.92298 |

| [M+K]⁺ | 247.89692 |

| [M+NH₄]⁺ | 226.96758 |

| [M-H]⁻ | 207.92648 |

| [M+HCOO]⁻ | 253.93196 |

| [M]⁺ | 208.93321 |

This data is interactive and can be sorted by clicking on the column headers.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule, including its absolute stereochemistry and conformational details. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

For derivatives of this compound, particularly those containing chiral centers, X-ray crystallography can unambiguously establish the absolute configuration of each stereocenter. The analysis of the crystal structure reveals detailed information about bond lengths, bond angles, and torsion angles within the molecule.

The following table presents typical bond lengths observed in a substituted oxazole ring, derived from crystallographic data of a related derivative. researchgate.net

| Bond | Typical Length (Å) |

| O1–C2 | 1.350 |

| C2–N3 | 1.292 |

| N3–C4 | 1.379 |

| C4–C5 | 1.347 |

| O1–C5 | 1.390 |

This data is interactive and can be sorted by clicking on the column headers.

The presence of the bulky and electron-rich iodine atom at the C5 position can influence the crystal packing of these derivatives, potentially leading to specific intermolecular interactions such as halogen bonding, which can stabilize the crystal lattice. nih.gov

Chromatographic and Separation Science for Isolation and Purification

The isolation and purification of this compound derivatives from reaction mixtures are critical steps to ensure high purity for subsequent analysis and applications. Chromatographic techniques are the primary methods employed for this purpose.

Column Chromatography is a widely used technique for the purification of oxazole derivatives on a preparative scale. nih.govafricanjournalofbiomedicalresearch.com

Stationary Phase: Silica gel (100-200 mesh) is the most common stationary phase.

Mobile Phase (Eluent): A mixture of non-polar and polar solvents is typically used. Common solvent systems include gradients of ethyl acetate in petroleum ether or ethyl acetate in n-hexane. nih.govafricanjournalofbiomedicalresearch.com The polarity of the eluent is carefully optimized to achieve effective separation of the desired product from starting materials, by-products, and other impurities. The progress of the separation is often monitored by Thin Layer Chromatography (TLC). africanjournalofbiomedicalresearch.com

High-Performance Liquid Chromatography (HPLC) offers higher resolution and is used for both analytical purity checks and preparative purification.

Modes of Separation: Reverse-phase HPLC (RP-HPLC) is a common mode used for oxazole compounds. sielc.com

Stationary Phase: C18-modified silica is a typical stationary phase for RP-HPLC.

Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol is used as the mobile phase. sielc.com A buffer, such as formic acid or phosphoric acid, is often added to control the pH and improve peak shape. sielc.com HPLC methods are particularly valuable for separating complex mixtures and for isolating highly pure samples of the target compound. rrpharmacology.rurrpharmacology.ru

The table below summarizes the common chromatographic techniques used for the purification of oxazole derivatives.

| Technique | Typical Stationary Phase | Typical Mobile Phase System | Application |

| Column Chromatography | Silica Gel | Ethyl Acetate / Hexane or Petroleum Ether | Preparative scale purification |

| Thin Layer Chromatography (TLC) | Silica Gel on Plate | Ethyl Acetate / Hexane or Petroleum Ether | Reaction monitoring, fraction analysis |

| HPLC | C18-modified Silica | Water / Acetonitrile with Formic Acid | Analytical purity & preparative |

This data is interactive and can be sorted by clicking on the column headers.

These advanced analytical techniques, when used in concert, provide a complete and detailed characterization of this compound derivatives, ensuring their structural integrity and purity for any further investigation or application.

Q & A

Q. How are crystallographic data refined when heavy atoms (e.g., iodine) cause absorption errors?

- Answer: SHELXL’s numerical absorption correction (SADABS) compensates for iodine’s high electron density. Anisotropic displacement parameters (ADPs) refine thermal motion, while twin refinement resolves overlapping reflections in twinned crystals .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.